molecular formula C13H22O5 B8567963 2-Propanone, 1,3-bis[(tetrahydro-2H-pyran-2-yl)oxy]- CAS No. 32888-40-7

2-Propanone, 1,3-bis[(tetrahydro-2H-pyran-2-yl)oxy]-

Cat. No. B8567963
M. Wt: 258.31 g/mol
InChI Key: BPORCGWJIUSERF-UHFFFAOYSA-N
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Patent
US04077982

Procedure details

A mixture of 236.3 g 3,4-dihydropyran and 90.1 g 1,3-dihydroxy-2-propanone, to which had been added 20 drops of concentrated hydrochloric acid, was heated to 85° C at which temperature, an exothermic reaction began. A cooling bath was applied to maintain the temperature in the range 85°-95° C during the next 15 minutes when heat was again applied to maintain the temperature at 85°-95° C for 2 hours. Excess dihydropyran was removed by warming under reduced pressure and the residue was dissolved in 600 ml of diethyl ether. The ether solution was washed (4 × 200 ml) with 5% aqueous sodium carbonate, then with water (3 × 300 ml) and dried over magnesium sulfate. The dried solution was distilled under reduced pressure to give 172.7 g of 1,3-bis(2-tetrahydropyranyloxy)-2-propanone, b.p. 90°-97°/2 × 10-4 mm.
Quantity
236.3 g
Type
reactant
Reaction Step One
Quantity
90.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH:6]=[CH:5][CH2:4][CH2:3][CH2:2]1.[OH:7][CH2:8][C:9](=[O:12])[CH2:10][OH:11]>Cl>[O:1]1[CH2:2][CH2:3][CH2:4][CH2:5][CH:6]1[O:7][CH2:8][C:9](=[O:12])[CH2:10][O:11][CH:2]1[CH2:3][CH2:4][CH2:5][CH2:6][O:1]1

Inputs

Step One
Name
Quantity
236.3 g
Type
reactant
Smiles
O1CCCC=C1
Name
Quantity
90.1 g
Type
reactant
Smiles
OCC(CO)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
an exothermic reaction
CUSTOM
Type
CUSTOM
Details
A cooling bath was applied
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the temperature in the range 85°-95° C during the next 15 minutes when
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
heat
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the temperature at 85°-95° C for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Excess dihydropyran was removed
TEMPERATURE
Type
TEMPERATURE
Details
by warming under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in 600 ml of diethyl ether
WASH
Type
WASH
Details
The ether solution was washed (4 × 200 ml) with 5% aqueous sodium carbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with water (3 × 300 ml) and dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The dried solution was distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
O1C(CCCC1)OCC(COC1OCCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 172.7 g
YIELD: CALCULATEDPERCENTYIELD 66.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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